Shp2-IN-21

SHP2 allosteric inhibitor Biochemical assay Phosphatase inhibition

Shp2-IN-21 (compound is a potent allosteric SHP2 inhibitor with a biochemical IC50 value of 3 nM. This compound belongs to the pyrazolopyrazine class of SHP2 inhibitors, as disclosed in patent WO 2023/114954 A1.

Molecular Formula C27H26FN7
Molecular Weight 467.5 g/mol
Cat. No. B12385765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-21
Molecular FormulaC27H26FN7
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7
InChIInChI=1S/C27H26FN7/c1-16-24(19-4-5-20(28)17-6-11-31-23(17)19)35-22(7-12-32-35)26(33-16)34-13-8-27(9-14-34)15-21-18(25(27)29)3-2-10-30-21/h2-7,10-12,25,31H,8-9,13-15,29H2,1H3/t25-/m1/s1
InChIKeyTXYIIUMBLYKJPV-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2-IN-21: A 3 nM Allosteric SHP2 Inhibitor for Glioblastoma Research


Shp2-IN-21 (compound 208) is a potent allosteric SHP2 inhibitor with a biochemical IC50 value of 3 nM . This compound belongs to the pyrazolopyrazine class of SHP2 inhibitors, as disclosed in patent WO 2023/114954 A1 [1]. Shp2-IN-21 is specifically intended for glioblastoma research applications .

Why Shp2-IN-21 Cannot Be Substituted by Generic SHP2 Inhibitors in Glioblastoma Studies


SHP2 inhibitors vary significantly in biochemical potency, brain penetration capability, and disease indication specificity. Shp2-IN-21 was specifically developed within a patent series targeting glioblastoma, with an explicit requirement for brain penetration capability [1]. Generic substitution with earlier SHP2 inhibitors such as SHP099 (IC50 = 71 nM) would introduce a 23.7-fold reduction in biochemical potency [2], potentially altering experimental outcomes. Furthermore, SHP2 inhibitors exhibit divergent cellular activity profiles depending on their allosteric binding mechanism and scaffold class .

Shp2-IN-21 Quantitative Differentiation Evidence: Comparator Analysis and Selection Criteria


Biochemical Potency: Shp2-IN-21 (3 nM) vs. SHP2-IN-22 (17.7 nM) — A 5.9-Fold Difference Within the Same Allosteric Class

Shp2-IN-21 demonstrates a biochemical IC50 of 3 nM against SHP2 . In direct comparison to SHP2-IN-22, another allosteric SHP2 inhibitor from the same commercial series, Shp2-IN-21 exhibits a 5.9-fold higher potency (3 nM vs. 17.7 nM) .

SHP2 allosteric inhibitor Biochemical assay Phosphatase inhibition

Biochemical Potency: Shp2-IN-21 (3 nM) vs. SHP099 (71 nM) — A 23.7-Fold Potency Differential

Shp2-IN-21 exhibits a biochemical IC50 of 3 nM . In comparison, SHP099, the prototypical first-generation allosteric SHP2 inhibitor, has a reported biochemical IC50 of 71 nM . This represents a 23.7-fold improvement in potency for Shp2-IN-21 relative to SHP099.

SHP2 allosteric inhibitor Biochemical assay Phosphatase inhibition

Biochemical Potency: Shp2-IN-21 (3 nM) vs. SHP2-IN-13 (83 nM) — A 27.7-Fold Differential Across Pyrazolopyrazine Scaffolds

Shp2-IN-21 exhibits a biochemical IC50 of 3 nM . In comparison, SHP2-IN-13, a structurally related pyrazolopyrazine SHP2 inhibitor, has a reported biochemical IC50 of 83.0 nM [1]. This represents a 27.7-fold improvement in potency for Shp2-IN-21.

SHP2 allosteric inhibitor Pyrazolopyrazine scaffold Biochemical assay

Brain Penetration Design Intent: Shp2-IN-21 vs. SHP099

The patent disclosure for Shp2-IN-21 explicitly states that 'an SHP2 inhibitor with brain penetration capability is particularly attractive' for treating glioblastoma [1]. The pyrazolopyrazine scaffold was designed with this objective in mind. In contrast, SHP099 has limited reported brain penetration data, with studies indicating that alternative compounds were specifically developed to achieve 'enhanced blood-brain barrier penetration than SHP099' [2].

Glioblastoma Blood-brain barrier penetration CNS drug delivery

Shp2-IN-21 Recommended Research Applications Based on Quantitative Evidence


Glioblastoma In Vitro Studies Requiring Potent SHP2 Pathway Suppression

Shp2-IN-21 is the preferred SHP2 inhibitor for glioblastoma cell-based assays (e.g., U87-MG, U251, patient-derived glioma stem cells) where maximal SHP2 pathway inhibition is required at low nanomolar concentrations. Its 3 nM IC50 and intended indication for glioblastoma research [1] make it specifically suited for studies investigating SHP2-dependent signaling, proliferation, and survival in glioblastoma models .

Comparative SHP2 Inhibitor Studies Evaluating Potency-Sensitive Phenotypes

Shp2-IN-21 serves as a high-potency comparator (3 nM IC50) in studies evaluating concentration-dependent SHP2 inhibition effects, where lower potency inhibitors such as SHP099 (71 nM) may fail to achieve sufficient pathway suppression at comparable concentrations. This enables precise dose-response characterization across a wider dynamic range of SHP2 activity modulation [1].

CNS Oncology Research Requiring SHP2 Inhibitors with Brain Penetration Design Features

For research programs focused on CNS malignancies, particularly glioblastoma, Shp2-IN-21 offers a scaffold explicitly disclosed with brain penetration design intent . While quantitative brain penetration data for Shp2-IN-21 is not publicly available, its patent specification prioritizes this property, making it a relevant tool compound for investigating SHP2 inhibition in CNS tumor contexts where brain exposure is a critical experimental variable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shp2-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.